molecular formula C9H10ClF3N4O2 B1454088 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine CAS No. 1283693-68-4

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Cat. No. B1454088
M. Wt: 298.65 g/mol
InChI Key: BQCNBSOBSLYOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound of the triazine family. It is a colorless crystalline solid that is insoluble in water and has a melting point of 230-232 °C. 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is used in the synthesis of various compounds, such as dyes and pharmaceuticals. It is also used as an intermediate in the production of herbicides.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing triazine derivatives, including those similar to the compound , highlighting the versatility and reactivity of triazine-based structures. For instance, studies demonstrate the synthesis of triazine compounds via reactions involving morpholine, showcasing the planar nature of the triazine ring and the typical chair conformation of the morpholine ring. Such structural features are critical for the compounds' reactivity and potential biological activity (Jiang et al., 2007; Li et al., 2005).

Chemical Modification and Application

The triazine framework allows for significant chemical modification, enabling the creation of compounds with diverse biological activities. For instance, the attachment of various substituents to the triazine core has been explored for the development of antibacterial, antifungal, and antitubercular agents. This demonstrates the compound's potential as a versatile scaffold for designing new therapeutic agents (Patel et al., 2003).

Potential in Drug Discovery

The triazine derivatives have also been evaluated for their potential in drug discovery, including the investigation of their inhibitory effects on specific enzymes. For example, a study reported the synthesis and evaluation of 2,4,6-trisubstituted 1,3,5-triazines as reversible inhibitors of human cysteine cathepsins, identifying compounds with potent and selective inhibitory properties. Such findings underscore the potential therapeutic applications of triazine derivatives in treating diseases associated with enzyme dysregulation (Tber et al., 2018).

Cytotoxicity and Anticancer Potential

Moreover, the cytotoxic effects of triazine derivatives on various cell lines have been studied to assess their potential as anticancer agents. Research involving 2-(Morpholin-4-yl)-4,5-bis(2’’,2’’,2’’-trinitroethoxy)-1,3,5-triazine has indicated its QSAR-predicted anti-tumor activity, suggesting the importance of further studies to explore triazine compounds as potential anticancer drugs (Limareva et al., 2021).

properties

IUPAC Name

4-[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N4O2/c10-6-14-7(17-1-3-18-4-2-17)16-8(15-6)19-5-9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNBSOBSLYOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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